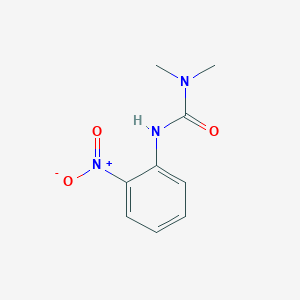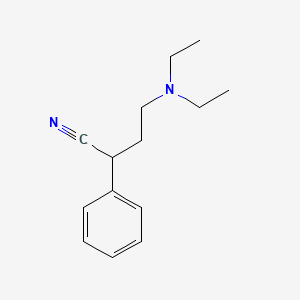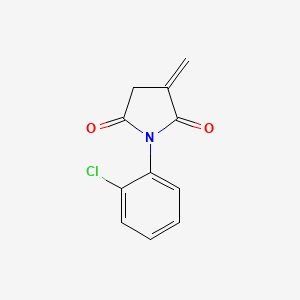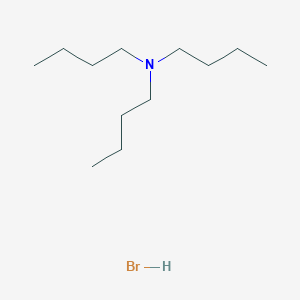![molecular formula C11H9N3O B3051985 4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one CAS No. 37574-74-6](/img/structure/B3051985.png)
4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one
Overview
Description
“4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one” is a derivative of 1,2,4-triazine, which is a six-membered heterocyclic compound possessing three nitrogen in its structure . The triazine structure is a heterocyclic ring, analogous to the six-membered benzene ring but with three carbons replaced by nitrogens .
Synthesis Analysis
The synthesis of 1,2,4-triazine derivatives, including “4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one”, involves various chemical reactions . For instance, Sztanke et al. reported the synthesis, structure elucidation, and identification of antitumoural properties of novel fused 1,2,4-triazine aryl derivatives .Molecular Structure Analysis
The molecular structure of “4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one” is characterized by a 1,2,4-triazine ring fused with an indole ring . The indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Scientific Research Applications
Anticonvulsant Activity
Research demonstrates that derivatives of 4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one exhibit promising anticonvulsant activities. For instance, a study by Kumar et al. (2014) synthesized and evaluated the anticonvulsant activity of various 6,8-halo-substituted-2H-[1,2,4]triazino[5,6-b]indole-3(5H)-one/-thione compounds, finding that certain compounds in this series showed excellent anticonvulsant activity with minimal central nervous system depressant effects and no neurotoxicity compared to standard drugs like phenytoin and carbamazepine (Kumar et al., 2014).
Antimicrobial Activity
Some derivatives of 4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one have been explored for their antimicrobial properties. For example, Ali et al. (2016) synthesized new compounds based on this structure, which demonstrated significant antimicrobial effects in biological screenings (Ali et al., 2016). Additionally, Shaban et al. (1999) investigated the antimicrobial activity of related compounds, indicating their potential in this field (Shaban et al., 1999).
Chemotherapeutic Applications
Studies have also been conducted on the use of 4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one derivatives as chemotherapeutic agents. A notable example is the work by Ram (1980), which explored the synthesis of 1,2,4-Triazino[5,6-b]indoles and related compounds for potential use in chemotherapy (Ram, 1980).
Synthesis of Novel Derivatives
The versatility of 4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one in synthesizing various novel derivatives has been extensively researched. For instance, Mousaad et al. (1992) studied the synthesis of new derivatives with potential applications in various fields of chemistry and medicine (Mousaad et al., 1992).
Future Directions
The future directions for the research on “4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one” and similar compounds could include further exploration of their synthesis, characterization, and biological applications. Given the wide range of biological activities exhibited by 1,2,4-triazine derivatives , these compounds hold promise for the development of new therapeutic agents.
properties
IUPAC Name |
4-methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-7-12-13-11(15)10-6-8-4-2-3-5-9(8)14(7)10/h2-6H,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZINPWGZIIDPQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C2=CC3=CC=CC=C3N12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70496714 | |
| Record name | 4-Methyl[1,2,4]triazino[4,5-a]indol-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70496714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one | |
CAS RN |
37574-74-6 | |
| Record name | 4-Methyl[1,2,4]triazino[4,5-a]indol-1(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37574-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl[1,2,4]triazino[4,5-a]indol-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70496714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![14-Chloro-9-methyl-2-phenyl-3-oxa-4,7,8,10-tetrazatetracyclo[9.4.0.02,4.06,10]pentadeca-1(11),6,8,12,14-pentaene](/img/structure/B3051907.png)






![[(Chloromethyl)(ethyl)phosphoryl]ethane](/img/structure/B3051920.png)

